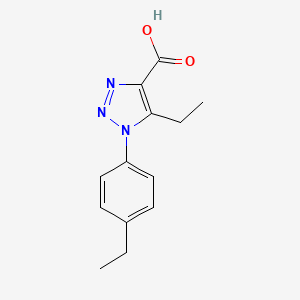

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-(4-ethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-9-5-7-10(8-6-9)16-11(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGRWBWRSURDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

Preparation of the Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.

Preparation of the Alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.

Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction, typically in the presence of a copper(I) catalyst, to form the triazole ring.

Functional Group Modification: The resulting triazole compound can be further modified to introduce the carboxylic acid group through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced triazole derivatives, and substitution may yield various substituted triazole compounds.

Scientific Research Applications

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting substituent variations and their impacts:

Electronic and Steric Effects

- Electron-Donating Groups (EDGs): Ethyl and ethoxy groups enhance hydrophobicity, which may improve membrane penetration but reduce solubility in aqueous environments .

Tautomerism and Stability

- The 5-formyl analog (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) undergoes ring-chain tautomerism, with the open-chain form dominating in solution.

Biological Activity

5-Ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.25 g/mol

- IUPAC Name : 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylic acid

- CAS Number : 1017399-17-5

Synthesis and Structural Analysis

The synthesis of this compound typically involves cycloaddition reactions between ethyl isocyanoacetate and various imidoyl chlorides. This method allows for the introduction of different substituents at the phenyl ring, which can significantly influence the biological activity of the resulting compounds .

Antiviral Activity

Recent studies have shown that triazole derivatives exhibit notable antiviral properties. For instance, compounds similar to this compound have demonstrated inhibition of HIV integrase (IN) activity, a critical enzyme in the HIV lifecycle. In a screening assay, several derivatives showed over 50% inhibition of the IN-LEDGF/p75 interaction, indicating their potential as antiviral agents .

Anti-inflammatory Effects

Research has also indicated that triazole derivatives can act as anti-inflammatory agents. Compounds tested against COX enzymes exhibited significant inhibitory activity. For example, IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, suggesting that modifications in the triazole structure can enhance anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Ethyl group at position 5 | Enhances lipophilicity and cellular uptake |

| Phenyl ring modifications | Alters binding affinity and selectivity |

| Carboxylic acid group | Essential for biological activity |

Case Study 1: Antiviral Screening

In a study evaluating the antiviral potential of various triazole derivatives, compound 10e (closely related to our target compound) showed an inhibition rate of 89% against HIV integrase compared to a reference compound with 90% inhibition. This highlights the importance of structural features in enhancing antiviral efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of triazole derivatives found that certain compounds could significantly inhibit COX enzymes. The study reported IC50 values for selected compounds ranging from 19.45 μM to 42.1 μM against COX enzymes . This suggests that modifications in the triazole structure can lead to potent anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. Key steps include:

- Cycloaddition : React 4-ethylphenylacetylene with sodium azide and ethyl iodide in the presence of CuI to form the triazole core .

- Oxidation : Oxidize the intermediate aldehyde (e.g., using KMnO₄ or CrO₃ under acidic conditions) to the carboxylic acid derivative .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl groups at positions 5 and 4-ethylphenyl at position 1) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, ~1.34 Å for C-N bonds) to validate structural assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 302.1425) .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise in dynamic systems (e.g., tautomerism or conformational flexibility):

- Case Study : If NMR suggests rotational freedom in the ethyl group, but X-ray shows a fixed conformation, perform variable-temperature NMR to assess energy barriers .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to identify steric or electronic influences .

Q. What computational strategies predict the compound’s reactivity in derivatization?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites (e.g., carboxyl group as a HOMO-rich region) .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatization sites for activity optimization .

Q. How to design assays for evaluating biological activity?

- Enzyme Inhibition : Screen against COX-2 or CYP450 isoforms using fluorescence-based assays (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Q. What strategies optimize derivatization for enhanced pharmacokinetic properties?

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by in vivo hydrolysis studies .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroaryl groups) via amide coupling and assess solubility/logP changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.